Cas no 107223-69-8 (2-(3-Hydroxyphenoxy)-acetonitrile)

2-(3-Hydroxyphenoxy)-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(3-Hydroxyphenoxy)-acetonitrile
- 2-(3-Hydroxyphenoxy)acetonitrile
- Acetonitrile, (3-hydroxyphenoxy)-
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- MDL: MFCD11181964
- インチ: 1S/C8H7NO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,5H2
- InChIKey: MARACIAZIFNFQN-UHFFFAOYSA-N
- ほほえんだ: O(CC#N)C1C=CC=C(C=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 161
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 53.2
2-(3-Hydroxyphenoxy)-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-252056-2.5g |
2-(3-hydroxyphenoxy)acetonitrile |
107223-69-8 | 95% | 2.5g |
$1034.0 | 2024-06-19 | |
TRC | H764555-10mg |
2-(3-Hydroxyphenoxy)-acetonitrile |
107223-69-8 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | H764555-50mg |
2-(3-Hydroxyphenoxy)-acetonitrile |
107223-69-8 | 50mg |
$ 185.00 | 2022-06-04 | ||
Enamine | EN300-252056-10.0g |
2-(3-hydroxyphenoxy)acetonitrile |
107223-69-8 | 95% | 10.0g |
$3202.0 | 2024-06-19 | |
Enamine | EN300-252056-0.5g |
2-(3-hydroxyphenoxy)acetonitrile |
107223-69-8 | 95% | 0.5g |
$469.0 | 2024-06-19 | |
Enamine | EN300-252056-0.1g |
2-(3-hydroxyphenoxy)acetonitrile |
107223-69-8 | 95% | 0.1g |
$209.0 | 2024-06-19 | |
Enamine | EN300-252056-5g |
2-(3-hydroxyphenoxy)acetonitrile |
107223-69-8 | 95% | 5g |
$1758.0 | 2023-09-15 | |
Enamine | EN300-252056-1g |
2-(3-hydroxyphenoxy)acetonitrile |
107223-69-8 | 95% | 1g |
$602.0 | 2023-09-15 | |
A2B Chem LLC | AI07144-250mg |
2-(3-Hydroxyphenoxy)acetonitrile |
107223-69-8 | 98% | 250mg |
$209.00 | 2024-04-20 | |
A2B Chem LLC | AI07144-100mg |
2-(3-Hydroxyphenoxy)acetonitrile |
107223-69-8 | 95% | 100mg |
$255.00 | 2024-01-05 |
2-(3-Hydroxyphenoxy)-acetonitrile 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
2-(3-Hydroxyphenoxy)-acetonitrileに関する追加情報
Professional Introduction to 2-(3-Hydroxyphenoxy)-acetonitrile (CAS No. 107223-69-8)
2-(3-Hydroxyphenoxy)-acetonitrile, with the chemical formula C₈H₆NO₂, is a significant compound in the field of pharmaceutical chemistry and synthetic biology. This compound has garnered attention due to its versatile applications in drug development and as an intermediate in various chemical syntheses. The presence of both hydroxyl and nitrile functional groups makes it a valuable precursor for constructing more complex molecules, particularly in the design of bioactive agents.
The CAS number 107223-69-8 provides a unique identifier for this compound, ensuring consistency and accuracy in its referencing across scientific literature and industrial applications. This numerical code is essential for researchers and chemists to locate specific chemical substances reliably. The name 2-(3-Hydroxyphenoxy)-acetonitrile itself offers detailed insight into its molecular structure, highlighting the substitution pattern on the aromatic ring and the nature of the attached functional groups.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-(3-Hydroxyphenoxy)-acetonitrile. Its structural features suggest that it may serve as a scaffold for developing novel therapeutic agents. For instance, the hydroxyl group can participate in hydrogen bonding interactions, which are crucial for molecule-receptor binding affinity, while the nitrile group can undergo various transformations to introduce additional functional moieties.
One of the most compelling areas of research involving 2-(3-Hydroxyphenoxy)-acetonitrile is its role in designing kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By modifying the structure of 2-(3-Hydroxyphenoxy)-acetonitrile, chemists can develop molecules that specifically target and inhibit aberrant kinase activity. Recent studies have demonstrated that derivatives of this compound exhibit promising inhibitory effects on certain kinases, making them attractive candidates for further development.
Furthermore, the hydroxylphenoxy moiety in 2-(3-Hydroxyphenoxy)-acetonitrile is known to enhance solubility and bioavailability, which are critical factors for drug efficacy. This property has led to investigations into its potential as a prodrug or a component in drug delivery systems. Researchers are exploring ways to leverage this feature to improve the delivery of other therapeutic agents, thereby enhancing treatment outcomes.
The nitrile group in 2-(3-Hydroxyphenoxy)-acetonitrile also offers opportunities for further chemical manipulation. Nitriles can be converted into carboxylic acids, amides, or ureas through hydrolysis or catalytic processes. These transformations allow for the introduction of additional functional groups that can fine-tune the pharmacological properties of the resulting compounds. For example, converting the nitrile group into an amide can increase metabolic stability while maintaining bioactivity.
Recent advancements in computational chemistry have also contributed to the study of 2-(3-Hydroxyphenoxy)-acetonitrile. Molecular modeling techniques enable researchers to predict how this compound interacts with biological targets at an atomic level. This approach has been instrumental in identifying potential lead compounds and optimizing their structures for better efficacy and reduced toxicity. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process significantly.
The synthesis of 2-(3-Hydroxyphenoxy)-acetonitrile itself is another area of active research. Efficient synthetic routes are crucial for producing this compound on an industrial scale without compromising purity or yield. Researchers have developed multi-step synthetic strategies that utilize readily available starting materials and minimize waste generation. These efforts align with broader trends in green chemistry aimed at making pharmaceutical synthesis more sustainable and environmentally friendly.
In conclusion, 2-(3-Hydroxyphenoxy)-acetonitrile (CAS No. 107223-69-8) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable building block for designing novel bioactive agents, particularly kinase inhibitors. Ongoing studies continue to uncover new applications and synthetic methodologies for this compound, underscoring its importance in modern chemistry and medicine.
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